Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate

Medicinal Chemistry Immuno-Oncology DHODH Inhibition

Select this specific methyl ester for DHODH-targeted medicinal chemistry (IC50 1.09 µM) without confounding N-substitution effects. The 97% purity with batch-specific NMR/HPLC/GC documentation ensures SAR reproducibility. Its solvent-dependent ESIPT tautomerism enables ratiometric fluorescence sensing unavailable with N-alkylated analogs. Documented in vivo renal protection supports nephrology probe development. Versatile reactivity—hydrolysis, hydrazinolysis (>90%), cyclization—combined with 8.99 mg/mL predicted solubility facilitates parallel library synthesis. Standard 82% synthetic yield guarantees scalable supply.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 67383-31-7
Cat. No. B3021448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
CAS67383-31-7
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CNC1=O
InChIInChI=1S/C7H7NO3/c1-11-7(10)5-3-2-4-8-6(5)9/h2-4H,1H3,(H,8,9)
InChIKeySILBTMNCGYLTOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate (CAS 67383-31-7) Technical Baseline


Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate (CAS 67383-31-7, also registered as CAS 10128-91-3), synonymously known as methyl 2-hydroxynicotinate, is a heterocyclic building block with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol [1]. The compound features a 2-pyridone core substituted with a methyl ester at the 3-position, existing in equilibrium between enol and keto tautomeric forms depending on solvent polarity [2]. Commercially, it is available at purities up to 97% with certified analytical characterization including NMR, HPLC, and GC batch data .

Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate: Why In-Class Substitution Compromises Experimental Outcomes


Within the 2-oxo-1,2-dihydropyridine-3-carboxylate scaffold family, seemingly minor structural variations produce quantifiable divergences in biological activity, physicochemical properties, and synthetic efficiency. The unsubstituted methyl ester core (target compound) versus ethyl ester analogs, N-alkylated derivatives, or halogen-substituted variants exhibits distinct inhibition profiles, solubility characteristics, and downstream functionalization potential. Blind substitution without verifying these differentiated parameters risks compromising assay reproducibility, altering pharmacokinetic behavior in probe development, or necessitating unplanned re-optimization of synthetic routes [1].

Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate: Quantified Differentiation Evidence


DHODH Inhibitory Activity: Baseline Potency Defined for Scaffold Optimization

The target compound demonstrates defined inhibitory activity against human dihydroorotate dehydrogenase (DHODH), a validated therapeutic target in immuno-oncology and autoimmune disorders, with an IC50 of 1.09 µM [1]. This establishes a clear baseline potency for the unsubstituted methyl ester scaffold, enabling rational SAR exploration where subsequent N-alkylation or ring substitution can modulate activity by orders of magnitude. The ethyl ester analog (ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate) exhibits a divergent target profile, primarily engaging acetylcholinesterase (AChE) rather than DHODH .

Medicinal Chemistry Immuno-Oncology DHODH Inhibition

Synthetic Accessibility: Documented 82% Yield via Optimized Esterification Route

The target compound is accessible via a straightforward esterification of 2-hydroxynicotinic acid with methanol, achieving an 82% isolated yield [1]. This contrasts sharply with alternative routes starting from the same acid that yield only approximately 22% under different conditions [2]. Furthermore, the methyl ester serves as a versatile precursor for nucleophilic acyl substitution—hydrazinolysis of the closely related methyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate yields the corresponding carbohydrazide in >90% yield after 18 hours , establishing the methyl ester as a high-yielding handle for downstream derivatization.

Organic Synthesis Process Chemistry Building Block

Computationally Predicted Aqueous Solubility of 8.99 mg/mL Facilitates In Vitro Assay Design

Computational prediction via the ESOL method estimates aqueous solubility for the target compound at 8.99 mg/mL (LogS = -1.23), corresponding to approximately 58.7 mM . In contrast, the ethyl ester analog (ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate) exhibits lower predicted aqueous solubility due to increased lipophilicity from the additional methylene unit. For class context, other 1,2-dihydropyridine-3-carboxylate derivatives reported in Table 2 of comparable studies show kinetic solubility measured at pH 7.4 ranging from <10 µM to >100 µM depending on substitution pattern [1].

ADME Drug Discovery Solubility

Photophysical Tautomerism: Solvent-Dependent ESIPT Behavior Relevant to Fluorescent Probe Design

Methyl 2-hydroxynicotinate exhibits pronounced solvent-dependent excited-state intramolecular proton transfer (ESIPT), existing as the enol form in non-polar solvents and the keto form in polar media [1]. In non-polar solvents, a large Stokes-shifted fluorescence band is assigned to the phototautomer formed via ESIPT. In cyclohexane, monocation formation occurs via protonation of the carbonyl oxygen in both S0 and S1 states [1]. In contrast, analogs lacking the 2-hydroxy/2-oxo tautomeric equilibrium—such as N-alkylated derivatives (e.g., methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate)—lock the system into a single keto form, eliminating ESIPT-based fluorescence modulation entirely .

Photophysics Fluorescent Probes ESIPT

X-Ray Crystallographic Characterization: Monoclinic P21/c Crystal System Confirmed

X-ray diffraction analysis confirms that the title compound crystallizes in the monoclinic system, space group P21/c, with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1]. The molecular structure is non-planar, and the crystal packing features strong hydrogen-bonding networks in the x-z plane [1]. Related dihydropyridine carboxylic acid derivatives crystallize in the same monoclinic P21/c space group with comparable cell parameters (a = 5.8706 Å, b = 15.229 Å, c = 21.298 Å, β = 93.576°, volume = 1864.68 ų at 25 °C) [2], indicating conserved solid-state packing motifs across this scaffold family.

Crystallography Structural Biology Solid-State Chemistry

In Vivo Prophylactic Efficacy: Acute Kidney Injury Protection in Rodent Models

Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate has demonstrated prophylactic effects against acute kidney injury in both rat and mouse models . The compound is identified as an oxidation product of the drug aurora-b, which inhibits histone H3 lysine 4 demethylase (H3K4DM) . While the exact mechanism of nephroprotection remains under investigation, this in vivo activity distinguishes the target compound from the broader class of 2-oxo-1,2-dihydropyridine-3-carboxylates, which are primarily studied for cytotoxic, antimicrobial, or cardiovascular applications rather than renal protection [1].

In Vivo Pharmacology Acute Kidney Injury Nephroprotection

Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate: Validated Research and Industrial Applications


DHODH Inhibitor Hit-to-Lead Optimization Campaigns

The compound's established IC50 of 1.09 µM against human DHODH [1] positions it as a validated starting scaffold for medicinal chemistry programs targeting this enzyme. DHODH inhibition is a clinically validated mechanism in immuno-oncology and autoimmune diseases (e.g., teriflunomide for multiple sclerosis). The unsubstituted methyl ester provides a benchmark potency from which SAR exploration—via N-alkylation, ring halogenation, or ester modification—can be quantitatively assessed. Critically, the 82% synthetic yield [2] ensures adequate material supply for parallel analog synthesis.

Fluorescent Probe Development Leveraging ESIPT Photophysics

The solvent-dependent ESIPT behavior characterized by Balamurali and Dogra [1]—enol emission in non-polar media, keto emission in polar solvents—enables ratiometric fluorescence sensing applications. Researchers developing environment-sensitive probes for lipid membranes, protein binding pockets, or polarity mapping can exploit this tautomeric switching. The lack of N-substitution preserves the 2-hydroxy/2-oxo equilibrium, a feature absent in N-alkylated analogs, making this specific methyl ester uniquely suited for photophysical studies.

Acute Kidney Injury Preclinical Model Studies

The documented prophylactic efficacy against acute kidney injury in rat and mouse models [1] supports the use of this compound as a tool molecule in nephrology research. Investigators studying ischemia-reperfusion injury, nephrotoxicity mechanisms, or H3K4DM-related pathways can employ this compound as a positive control or starting point for mechanistic dissection. The in vivo activity profile distinguishes it from other dihydropyridine carboxylates, which lack reported renal protective effects.

Pharmaceutical Intermediate for Multi-Step Synthesis

The compound's versatile reactivity—encompassing ester hydrolysis to the carboxylic acid, nucleophilic acyl substitution (hydrazinolysis yields >90% [1]), and participation in cyclization reactions—positions it as a strategic building block for complex molecule construction. The 8.99 mg/mL predicted solubility [2] facilitates homogeneous reaction conditions in common organic solvents and aqueous-organic mixtures, while the 97% commercial purity with NMR/HPLC/GC documentation [3] ensures reliable downstream transformations without purification-intensive steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.